molecular formula C7H10ClN3 B12862514 4-Chloro-5-(pyrrolidin-1-yl)-1H-imidazole

4-Chloro-5-(pyrrolidin-1-yl)-1H-imidazole

Katalognummer: B12862514
Molekulargewicht: 171.63 g/mol
InChI-Schlüssel: GESVUBFGQIMRGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-5-(pyrrolidin-1-yl)-1H-imidazole is a heterocyclic compound that contains both chlorine and pyrrolidine functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(pyrrolidin-1-yl)-1H-imidazole typically involves the reaction of 4-chloroimidazole with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-5-(pyrrolidin-1-yl)-1H-imidazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the imidazole ring .

Wissenschaftliche Forschungsanwendungen

4-Chloro-5-(pyrrolidin-1-yl)-1H-imidazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Chloro-5-(pyrrolidin-1-yl)-1H-imidazole involves its interaction with specific molecular targets. The chlorine and pyrrolidine groups can participate in various binding interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chloro-5-(pyrrolidin-1-yl)-1H-imidazole is unique due to the presence of both chlorine and pyrrolidine groups, which confer distinct reactivity and binding characteristics. This makes it a valuable compound for various synthetic and research applications .

Eigenschaften

Molekularformel

C7H10ClN3

Molekulargewicht

171.63 g/mol

IUPAC-Name

5-chloro-4-pyrrolidin-1-yl-1H-imidazole

InChI

InChI=1S/C7H10ClN3/c8-6-7(10-5-9-6)11-3-1-2-4-11/h5H,1-4H2,(H,9,10)

InChI-Schlüssel

GESVUBFGQIMRGQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C2=C(NC=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.